DD-03-171

描述

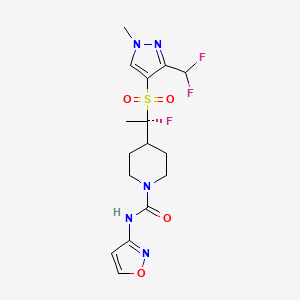

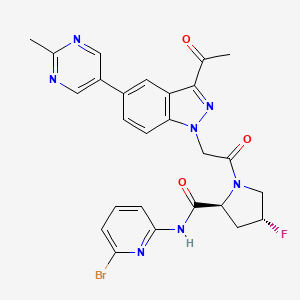

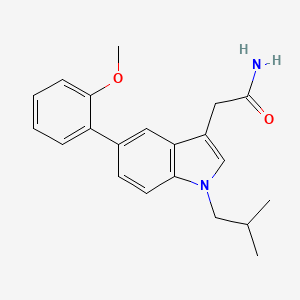

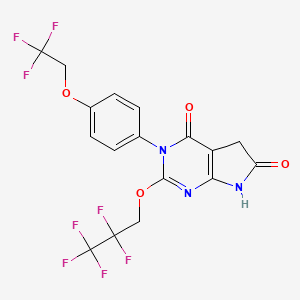

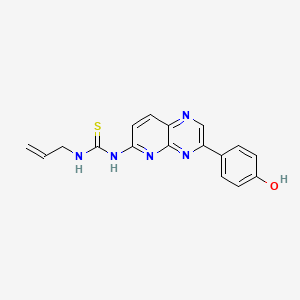

DD-03-171 是一种有效且选择性地降解布鲁顿酪氨酸激酶、IKFZ1 和 IKFZ3 的降解剂。 它在套细胞淋巴瘤细胞中显示出显著的抗增殖作用 .

科学研究应用

DD-03-171 在科学研究中具有多种应用,尤其是在癌症研究领域。 它已被证明通过降解布鲁顿酪氨酸激酶、IKFZ1 和 IKFZ3 来抑制套细胞淋巴瘤细胞中的布鲁顿酪氨酸激酶信号传导和增殖 . 该化合物还对伊布替尼耐药的癌细胞表现出疗效,使其成为研究药物耐药机制的宝贵工具 . 此外,this compound 已在异种移植模型中被用于减少肿瘤负荷并延长生存期,突出了其潜在的治疗应用 .

作用机制

生化分析

Biochemical Properties

DD-03-171 plays a crucial role in biochemical reactions by specifically targeting and degrading BTK. It interacts with several biomolecules, including BTK, IKZF1, and IKZF3. The interaction with BTK is particularly significant as it leads to the degradation of this kinase, thereby inhibiting its signaling pathways. This compound binds to BTK with high affinity, resulting in its ubiquitination and subsequent proteasomal degradation .

Cellular Effects

This compound exerts profound effects on various cell types, particularly B-cells. It influences cell function by disrupting BTK signaling pathways, which are essential for B-cell development and function. This disruption leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In mantle cell lymphoma cells, this compound has been shown to inhibit cell growth and induce cell death by degrading BTK, IKZF1, and IKZF3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BTK, leading to the recruitment of the E3 ubiquitin ligase complex. This complex ubiquitinates BTK, marking it for degradation by the proteasome. Additionally, this compound affects other proteins such as IKZF1 and IKZF3, contributing to its antiproliferative effects. The degradation of these proteins disrupts critical signaling pathways, resulting in reduced cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade over extended periods. In vitro studies have shown that this compound induces rapid degradation of BTK within hours of treatment, with sustained effects observed over several days. Long-term studies in vivo have demonstrated that this compound can significantly slow tumor growth in mantle cell lymphoma models .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its degradation and elimination. It interacts with enzymes such as cytochrome P450s, which metabolize the compound into various metabolites. These metabolites are then excreted from the body. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues. The compound’s localization within cells is critical for its activity, as it needs to reach the cytoplasm to interact with BTK and other target proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects by degrading BTK and other target proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its function, as it needs to be in proximity to its target proteins to induce their degradation .

准备方法

DD-03-171 的合成涉及将选择性布鲁顿酪氨酸激酶抑制剂与反应性酞胺通过饱和烃链连接器偶联 . 该合成路线包括多个有机合成步骤,包括酰胺键形成和保护-脱保护策略。this compound 的工业生产方法尚未广泛记录,但它们可能涉及大规模有机合成技术和纯化工艺,以确保高纯度和产量。

化学反应分析

DD-03-171 主要经历降解反应,而不是传统的化学反应,如氧化或还原。 它通过与布鲁顿酪氨酸激酶结合并募集 E3 泛素连接酶发挥作用,导致靶蛋白发生泛素化,随后被蛋白酶体降解 . 这些反应中常用的试剂包括选择性布鲁顿酪氨酸激酶抑制剂和反应性酞胺,以及合成步骤所需的各种溶剂和催化剂。

相似化合物的比较

属性

CAS 编号 |

2366132-45-6 |

|---|---|

分子式 |

C55H62N10O8 |

分子量 |

991.1 g/mol |

IUPAC 名称 |

4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide |

InChI |

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69) |

InChI 键 |

QBPVFCNYKUENHU-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8 |

规范 SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?

A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, this compound acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows this compound to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []

Q2: Beyond BTK, are there other proteins targeted by this compound?

A: Yes, research has shown that this compound exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []

Q3: What preclinical data supports the efficacy of this compound?

A: In preclinical studies, this compound demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, this compound showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, this compound treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []

Q4: Does this compound show activity in other cell types besides MCL cells?

A: Research suggests that this compound, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for this compound in preventing thrombosis, although further research is needed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)